Welcome to the BenchChem Online Store!
molecular formula C10H13NO2 B034581 1-tert-Butyl-4-nitrobenzene CAS No. 3282-56-2

1-tert-Butyl-4-nitrobenzene

Cat. No. B034581
M. Wt: 179.22 g/mol
InChI Key: XSCPVQNNFLHGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247430B2

Procedure details

Bromine (17.4 ml) was added dropwise over 40 min to a stirred mixture of 4-tert-butylnitrobenzene (59.5 g, 332 mmol), silver(II) sulfate (56.5 g, 181 mmol), H2SO4 (300 ml), and H2O (33 ml) at RT. The mixture was stirred for a further 3 h and then poured into 0.1 M Na2S2O5/H2O (1 L)
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
59.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
catalyst
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2S2O5 H2O
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].OS(O)(=O)=O>S([O-])([O-])(=O)=O.[Ag+2].O>[C:3]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=1[Br:1])([CH3:6])([CH3:4])[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
17.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
59.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
56.5 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Name
Quantity
33 mL
Type
solvent
Smiles
O
Step Two
Name
Na2S2O5 H2O
Quantity
1 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.